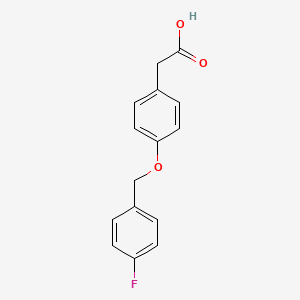

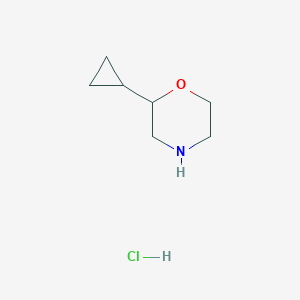

![molecular formula C26H22N2O3 B2562507 [3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate CAS No. 956506-64-2](/img/structure/B2562507.png)

[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Molecular Structure Analysis

The molecular structure of similar compounds, such as Methyl 4-formylbenzoate, has been analyzed. It has a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol .Physical And Chemical Properties Analysis

Methyl 4-formylbenzoate, a related compound, is a beige powder solid. It has a melting point range of 57 - 64 °C and a boiling point of 265 °C at 760 mmHg. Its flash point is 144 °C .Scientific Research Applications

Molecular Interactions and Chemical Properties

- The study of dimers formed by imidazol-2-ylidene or its derivatives with fundamental proton donors (e.g., HF, HCN, H2O, MeOH, NH3) explores the C⋯H-D hydrogen bond involving a carbene carbon atom. This research underlines the significance of secondary interactions accompanying the dominant hydrogen bond, which can be relevant for understanding the interaction capabilities of similar compounds, including [3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate (M. Jabłoński, 2022).

Luminescence Sensing

- Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and exhibit selective sensitivity to benzaldehyde-based derivatives. These complexes demonstrate potential as fluorescence sensors, suggesting that similar molecular frameworks could be adapted for sensing applications involving [3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate and related chemicals (B. Shi et al., 2015).

Polymer Chemistry

- The synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer highlight the controlled polymerization and potential for creating materials with specific emission characteristics. This research suggests avenues for incorporating [3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate into polymeric materials for optical applications (Koji Takagi et al., 2013).

Metal-Organic Complexes

- Triphenylstannyl 4-((arylimino)methyl)benzoates have been investigated for their selective potency against human cervical cancer cells, demonstrating that metal complexes with specific ligands can induce cell cycle arrest and trigger apoptosis via reactive oxygen species. This research provides a foundation for exploring metal-organic complexes involving [3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate for biomedical applications (T. S. Basu Baul et al., 2017).

Safety and Hazards

properties

IUPAC Name |

[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O3/c1-18-8-11-22(14-19(18)2)25-23(15-28(27-25)24-6-4-3-5-7-24)17-31-26(30)21-12-9-20(16-29)10-13-21/h3-16H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJQDKIKFWLCLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2COC(=O)C3=CC=C(C=C3)C=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-fluorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2562424.png)

![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)

![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2562429.png)

![N-[3-(methylsulfanyl)phenyl]-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562431.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2562432.png)

![Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B2562436.png)

![N-[1-(Cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]prop-2-enamide](/img/structure/B2562439.png)

![4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2562441.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4-(perfluorophenoxy)but-2-enenitrile](/img/structure/B2562445.png)